An In-depth Technical Guide to 2,3-Dimethoxythiobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dimethoxythiobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and predicted spectroscopic data for 2,3-Dimethoxythiobenzamide. As direct experimental data for this specific compound is limited in public literature, this document extrapolates its characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and established principles of thioamide chemistry. Detailed protocols for its synthesis and subsequent analysis are also provided.
Chemical Structure and Properties
2,3-Dimethoxythiobenzamide is an aromatic thioamide, a class of organosulfur compounds that are analogs of amides. The presence of the thiocarbonyl group (C=S) in place of a carbonyl group (C=O) imparts distinct chemical reactivity and physical properties.
Caption: 2D chemical structure of 2,3-Dimethoxythiobenzamide.
Physical and Chemical Properties
The key physicochemical properties of 2,3-Dimethoxythiobenzamide are summarized below, with data for its precursor, 2,3-dimethoxybenzamide, provided for comparison.
| Property | 2,3-Dimethoxythiobenzamide | 2,3-Dimethoxybenzamide |
| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₁NO₃ |
| Molecular Weight | 197.25 g/mol [1] | 181.19 g/mol [2] |
| Appearance | Yellow Powder (Predicted)[1] | White crystalline solid |
| Melting Point | Not available | 118-121 °C |
| Solubility | Soluble in organic solvents (THF, Toluene, Dichloromethane) (Predicted) | Soluble in organic solvents |
| CAS Number | 145736-64-7[1] | 1521-39-7[2] |
Spectroscopic Data (Predicted)
While experimental spectra for 2,3-Dimethoxythiobenzamide are not publicly available, its characteristic spectral features can be reliably predicted based on the known data of its amide precursor and general spectroscopic trends for thioamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show characteristic signals for the aromatic, thioamide, and methoxy protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃)[2] |
| ~7.1 - 7.8 | Multiplet | 3H | Aromatic protons (Ar-H) | 7.1 - 7.6 (m, 3H) |
| ~7.5 - 9.0 | Broad singlet | 2H | Thioamide protons (-CSNH₂) | 5.8 - 6.5 (br s, 2H, -CONH₂) |
| ~3.9 | Singlet | 6H | Methoxy protons (2 x -OCH₃) | 3.91 (s, 3H), 3.90 (s, 3H) |
¹³C NMR Spectroscopy (Predicted) The most significant diagnostic peak in the ¹³C NMR spectrum is the downfield shift of the thiocarbonyl carbon (C=S) compared to the carbonyl carbon (C=O) of the amide precursor.
| Chemical Shift (δ) (ppm) | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃) |
| ~195 - 205 | Thiocarbonyl carbon (C=S) | ~169 (C=O) |
| ~145 - 155 | Aromatic carbons (Ar-C-O) | ~152, 147 |
| ~115 - 125 | Aromatic carbons (Ar-C/Ar-CH) | ~124, 120, 116 |
| ~56 - 62 | Methoxy carbons (-OCH₃) | ~61, 56 |
Infrared (IR) Spectroscopy
The conversion of the amide to the thioamide is clearly identified in the IR spectrum by the disappearance of the strong C=O stretching band and the appearance of bands associated with the thioamide group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected in 2,3-Dimethoxythiobenzamide | Observed in 2,3-Dimethoxybenzamide |
| 3100 - 3400 | N-H Stretch | Thioamide (-CSNH₂) | Yes (Broad) | Yes (Broad) |
| ~1650 - 1690 | C=O Stretch (Amide I) | Amide (-CONH₂) | No | Yes (~1670 cm⁻¹) |
| ~1200 - 1400 | C=S Stretch | Thioamide (-C=S) | Yes (Medium-Weak) | No |
| ~1000 - 1300 | C-O Stretch | Methoxy (-OCH₃) | Yes | Yes |
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern.
| m/z Value | Ion (Predicted) |
| 197 | [M]⁺ (Molecular Ion) |
| 180 | [M - NH₃]⁺ |
| 164 | [M - SH]⁺ |
| 136 | [M - CSNH₂]⁺ |
Experimental Protocols
Synthesis of 2,3-Dimethoxythiobenzamide via Thionation
The conversion of 2,3-dimethoxybenzamide to its thioamide analog is efficiently achieved using Lawesson's reagent, a widely used thionating agent for carbonyl compounds.[3][4][5]
Materials and Reagents:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
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Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Eluent solvents (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzamide (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution in portions at room temperature.[6][7]
-
Reaction and Monitoring: Stir the mixture at room temperature. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[6]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine. A thorough aqueous workup is critical to remove phosphorus byproducts.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/ethyl acetate), to yield the pure 2,3-Dimethoxythiobenzamide product.
Caption: Workflow for the synthesis of 2,3-Dimethoxythiobenzamide using Lawesson's reagent.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine relative proton counts.
IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (ESI Method):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze any significant fragment ions.
References
- 1. 2,3-Dimethoxythiobenzamide | CymitQuimica [cymitquimica.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]



